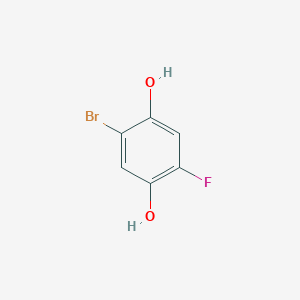
2-Bromo-5-fluorobenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-fluorobenzene-1,4-diol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluorobenzene-1,4-diol can be achieved through several methods. One common approach involves the halogenation of hydroquinone derivatives. For instance, starting with hydroquinone, selective bromination and fluorination can be carried out to introduce the bromine and fluorine atoms at the desired positions on the benzene ring. The reaction conditions typically involve the use of bromine and fluorine sources, such as bromine and hydrogen fluoride, under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluorobenzene-1,4-diol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or fluorine atoms can be replaced by other electrophiles.
Oxidation and Reduction: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones or reduction to form hydroquinones.
Nucleophilic Substitution: The halogen atoms can be substituted by nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Nucleophilic Substitution: Reagents include nucleophiles such as amines, thiols, and alkoxides, often under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Quinones and related compounds.
Nucleophilic Substitution: Substituted phenols and other derivatives.
Scientific Research Applications
2-Bromo-5-fluorobenzene-1,4-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluorobenzene-1,4-diol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and hydroxyl groups allows the compound to participate in various biochemical reactions. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1,4-benzenediol: Similar structure but lacks the bromine atom.
1,4-Dibromo-2-fluorobenzene: Contains two bromine atoms and one fluorine atom.
Fluorobenzene: Simplest fluorinated benzene derivative.
Uniqueness
2-Bromo-5-fluorobenzene-1,4-diol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, along with the presence of two hydroxyl groups.
Properties
IUPAC Name |
2-bromo-5-fluorobenzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-3-1-6(10)4(8)2-5(3)9/h1-2,9-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQRZHRUHSXWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














